molecular formula C19H23N5O2S B2583174 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide CAS No. 1105238-30-9

2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide

Cat. No.: B2583174
CAS No.: 1105238-30-9
M. Wt: 385.49
InChI Key: QLEKRDKBVFXAOA-UHFFFAOYSA-N
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Description

2-((1-(3,4-Dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core substituted with a 3,4-dimethylphenyl group at position 1, a methyl group at position 4, and a thioacetamide moiety at position 5.

Synthesis of this compound likely involves nucleophilic substitution or coupling reactions, as seen in similar pyrazolo-pyridazine derivatives. For instance, thioacetamide intermediates could be introduced via reactions analogous to those described in , where thioacetamide reacts with maleimides to form sulfur-linked heterocycles . Additionally, the acetamide side chain might be incorporated using chloroacetamide precursors under basic conditions, as demonstrated in and .

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-12-5-6-15(9-13(12)2)24-18-16(10-21-24)14(3)22-23-19(18)27-11-17(25)20-7-8-26-4/h5-6,9-10H,7-8,11H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEKRDKBVFXAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Core Heterocycle : The target compound’s pyrazolo[3,4-d]pyridazine core differs from pyrazolo[3,4-b]pyridine (Compound 4c) and pyrazolo[3,4-d]pyrimidine (Compounds XVI and Example 83). Pyridazines generally exhibit distinct electronic properties compared to pyrimidines or pyridines, influencing binding affinity in biological targets.

Substituent Effects :

  • The 3,4-dimethylphenyl group in the target compound may enhance lipophilicity compared to the 4-chlorophenyl group in Compound 4c or fluorophenyl groups in Example 83.
  • The 2-methoxyethyl acetamide side chain improves water solubility relative to aryl-substituted acetamides (e.g., Compound 4c’s 4-methoxyphenyl group).

Synthesis Methods :

  • All analogs utilize polar aprotic solvents (DMF, dioxane) and mild bases (K₂CO₃, NaHCO₃). The target compound’s synthesis may require longer reaction times due to steric hindrance from the 3,4-dimethylphenyl group.
  • Pd-catalyzed coupling (Example 83) introduces complexity absent in simpler nucleophilic substitutions (Compounds 4c and XVI).

Physicochemical and Spectral Comparisons

  • Melting Points: The target compound’s melting point is unreported, but analogs range from 209–304°C, suggesting moderate thermal stability. Higher melting points in Example 83 (302–304°C) correlate with increased structural rigidity from the chromenone moiety .
  • Spectral Signatures :
    • IR Spectroscopy : All acetamide derivatives show characteristic C=O stretches near 1680 cm⁻¹ and NH stretches near 3300 cm⁻¹ .
    • Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., Compound 4c: m/z 498 vs. calculated 498.2), supporting synthetic accuracy .

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